molecular formula C22H17F3N2O3 B4975837 3-(1-phenyl-1H-pyrazol-4-yl)-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one

3-(1-phenyl-1H-pyrazol-4-yl)-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B4975837
M. Wt: 414.4 g/mol
InChI Key: UJCMHJDPTQFSFI-UHFFFAOYSA-N
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Description

3-(1-phenyl-1H-pyrazol-4-yl)-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenone core substituted with a pyrazole ring, a phenyl group, a propoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the pyrazole ring and other substituents. Key steps may include:

    Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Substitution Reactions: The phenyl, propoxy, and trifluoromethyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(1-phenyl-1H-pyrazol-4-yl)-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, organometallic compounds, and various catalysts (e.g., palladium, copper) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or heteroaryl groups.

Scientific Research Applications

3-(1-phenyl-1H-pyrazol-4-yl)-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Industry: It can serve as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1-phenyl-1H-pyrazol-4-yl)-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the propoxy group, which may affect its solubility and biological activity.

    3-(1-phenyl-1H-pyrazol-4-yl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one: Contains a methoxy group instead of a propoxy group, potentially altering its electronic properties.

    3-(1-phenyl-1H-pyrazol-4-yl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one: Features an ethoxy group, which may influence its pharmacokinetics.

Uniqueness

The presence of the propoxy group in 3-(1-phenyl-1H-pyrazol-4-yl)-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one distinguishes it from similar compounds, potentially enhancing its solubility, bioavailability, and overall biological activity. The trifluoromethyl group also contributes to its unique properties, such as increased metabolic stability and binding affinity.

Properties

IUPAC Name

3-(1-phenylpyrazol-4-yl)-7-propoxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O3/c1-2-10-29-16-8-9-17-18(11-16)30-21(22(23,24)25)19(20(17)28)14-12-26-27(13-14)15-6-4-3-5-7-15/h3-9,11-13H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCMHJDPTQFSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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